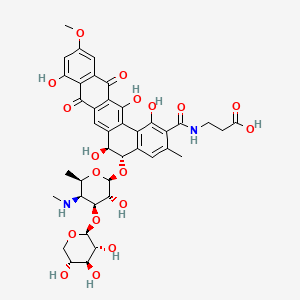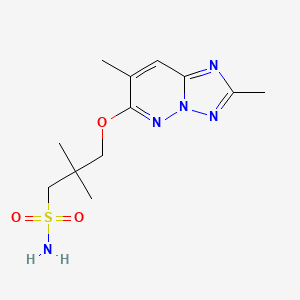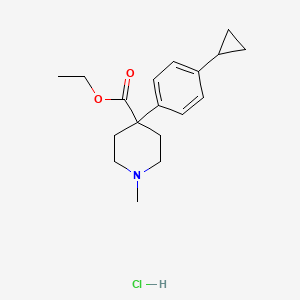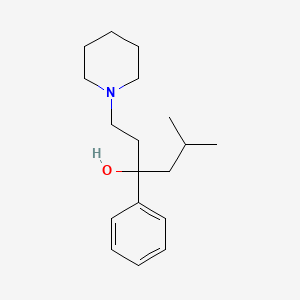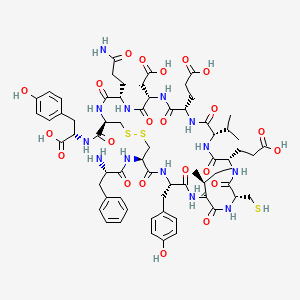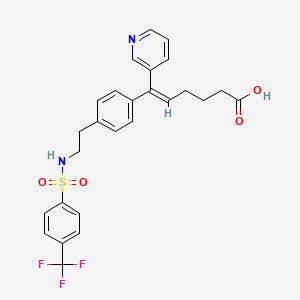
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid is a complex organic compound that features a trifluoromethylbenzenesulphonylamino group, a pyridyl group, and a hexenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of the trifluoromethylbenzenesulphonylamino intermediate, followed by its coupling with a pyridyl-containing compound. The final step usually involves the formation of the hexenoic acid moiety under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the sulphonylamino or pyridyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups or modify existing ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Propiedades
Número CAS |
133277-34-6 |
|---|---|
Fórmula molecular |
C26H25F3N2O4S |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(Z)-6-pyridin-3-yl-6-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]phenyl]hex-5-enoic acid |
InChI |
InChI=1S/C26H25F3N2O4S/c27-26(28,29)22-11-13-23(14-12-22)36(34,35)31-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(32)33)21-4-3-16-30-18-21/h3-5,7-14,16,18,31H,1-2,6,15,17H2,(H,32,33)/b24-5- |
Clave InChI |
KVNYICIYEISPHS-ZRJGMHBZSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=C\CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


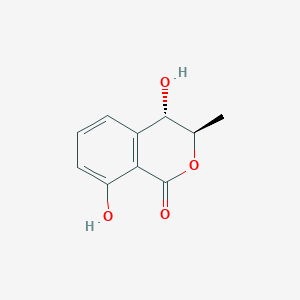



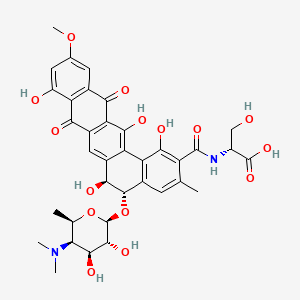
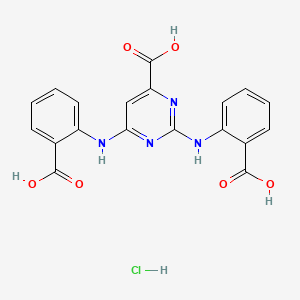
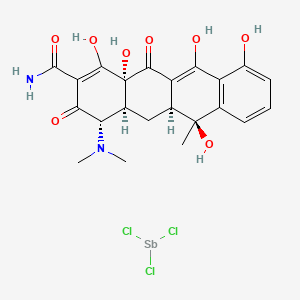
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
